6,15-Dimethoxybenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione
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Overview
Description
6,15-Dimethoxybenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione is a chemical compound with the molecular formula C36H20O4. It is known for its complex structure and unique properties, making it a subject of interest in various scientific fields. The compound is also referred to by its synonyms, such as Vat Blue 26 and Indanthrene Brilliant Blue B .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,15-Dimethoxybenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of naphthalene derivatives with methoxy-substituted benzene rings under controlled conditions. The reaction is usually carried out in the presence of strong acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions using specialized equipment to ensure purity and yield. The process may include steps such as crystallization, filtration, and purification to obtain the final product in its pure form. The use of advanced techniques like vacuum sublimation can also be employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
6,15-Dimethoxybenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties. These products can be further utilized in different applications, depending on their specific characteristics .
Scientific Research Applications
6,15-Dimethoxybenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses in treating various diseases.
Industry: It is used in the production of high-performance pigments and dyes for textiles and other materials.
Mechanism of Action
The mechanism of action of 6,15-Dimethoxybenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions in biological systems. It may also interact with cellular components, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6,15-Dimethoxybenzo(rst)phenanthro(10,1,2-cde)pentaphene-9,18-dione include:
- 6,15-Dimethoxydinaphtho(1,2,3-cd:1’,2’,3’-lm)perylene-9,18-dione
- Indanthrene Cyanine B
- Vat Blue 26
Uniqueness
What sets this compound apart from similar compounds is its unique structural configuration and the presence of methoxy groups, which impart specific chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and performance .
Properties
CAS No. |
4430-55-1 |
---|---|
Molecular Formula |
C36H20O4 |
Molecular Weight |
516.5 g/mol |
IUPAC Name |
18,34-dimethoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione |
InChI |
InChI=1S/C36H20O4/c1-39-27-15-25-17-7-3-5-9-19(17)35(37)23-14-12-22-32-28(40-2)16-26-18-8-4-6-10-20(18)36(38)24-13-11-21(34(32)30(24)26)31(27)33(22)29(23)25/h3-16H,1-2H3 |
InChI Key |
QAYWRCZPILDEGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C3=C4C(=C(C=C5C4=C(C=C3)C(=O)C6=CC=CC=C65)OC)C7=C2C8=C(C=C7)C(=O)C9=CC=CC=C9C8=C1 |
Origin of Product |
United States |
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